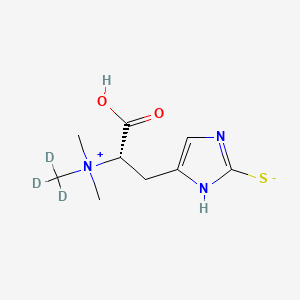

L-(+)-Ergothioneine-d3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2S)-2-carboxy-2-[dimethyl(trideuteriomethyl)azaniumyl]ethyl]-1H-imidazole-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSISHJJTAXXQAX-LNEZGBMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)[S-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of L + Ergothioneine and the Application of L + Ergothioneine D3

Elucidation of Enzymatic Biosynthesis Pathways

The biosynthesis of L-(+)-Ergothioneine is a multi-step enzymatic process that varies between different microorganisms. Researchers have identified and characterized several key enzymes that play pivotal roles in converting L-histidine into ergothioneine (B1671048). These pathways are broadly categorized into aerobic and anaerobic routes, each employing distinct enzymatic machinery.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., EgtA, EgtB, EgtC, EgtD, EgtE, NcEgt1, OvoA)

In the well-studied aerobic pathway of Mycobacterium smegmatis, a five-gene cluster (egtA-E) orchestrates the synthesis of ergothioneine. dtu.dk

EgtD: This enzyme initiates the pathway by catalyzing the trimethylation of the α-amino group of L-histidine to form hercynine (B1221785). nih.gov

EgtA: A γ-glutamylcysteine synthetase that produces γ-glutamylcysteine, a key sulfur donor in the subsequent step. dtu.dk

EgtB: A crucial non-heme iron enzyme that catalyzes the oxidative C-S bond formation between hercynine and γ-glutamylcysteine, forming hercynyl-γ-glutamylcysteine sulfoxide (B87167). nih.gov

EgtC: This enzyme hydrolyzes the γ-glutamyl bond of hercynyl-γ-glutamylcysteine sulfoxide to yield hercynylcysteine sulfoxide. researchgate.net

EgtE: The final enzyme in the pathway, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent lyase, which cleaves hercynylcysteine sulfoxide to produce L-(+)-Ergothioneine, pyruvate (B1213749), and ammonia. researchgate.net

Fungi, such as Neurospora crassa, utilize a more streamlined two-step aerobic pathway. rsc.org

NcEgt1: This bifunctional enzyme possesses domains homologous to both EgtD and EgtB of mycobacteria. mdpi.comisrctn.com It first catalyzes the methylation of histidine to hercynine and then the subsequent sulfoxidation using cysteine directly, bypassing the need for γ-glutamylcysteine. nih.gov This uncouples ergothioneine biosynthesis from glutathione (B108866) metabolism. nih.gov

NcEgt2: A C-S lyase, functionally analogous to EgtE, that completes the synthesis of ergothioneine. isrctn.com

OvoA is another important non-heme iron enzyme involved in the biosynthesis of ovothiol, a related thiol-histidine compound. Its study has provided insights into the mechanisms of oxidative C-S bond formation, a key step in both ergothioneine and ovothiol synthesis. sciprofiles.com

| Enzyme | Organism/Pathway | Function | Reference |

|---|---|---|---|

| EgtA | Mycobacteria (Aerobic) | Synthesizes γ-glutamylcysteine (sulfur donor) | dtu.dk |

| EgtB | Mycobacteria (Aerobic) | Catalyzes oxidative C-S bond formation | nih.gov |

| EgtC | Mycobacteria (Aerobic) | Removes glutamate (B1630785) from the intermediate | researchgate.net |

| EgtD | Mycobacteria (Aerobic) | Trimethylates L-histidine to hercynine | nih.gov |

| EgtE | Mycobacteria (Aerobic) | C-S lyase, final step to produce ergothioneine | researchgate.net |

| NcEgt1 | Fungi (e.g., Neurospora crassa) | Bifunctional methyltransferase and sulfoxide synthase | mdpi.comisrctn.com |

| NcEgt2 | Fungi (e.g., Neurospora crassa) | C-S lyase, final step in fungal pathway | isrctn.com |

| OvoA | Ovothiol Biosynthesis | Non-heme iron enzyme for C-S bond formation | sciprofiles.com |

Role of L-(+)-Ergothioneine-d3 and its Precursors (e.g., Hercynine-d3 (B1160959), Histidine-d3) in Pathway Delineation

Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways. The synthesis of deuterated (d3) forms of L-(+)-Ergothioneine and its precursors allows researchers to trace the metabolic fate of these molecules with high precision using techniques like mass spectrometry.

The chemical synthesis of hercynine-d3 has been reported, which can then be enzymatically converted into this compound (ESH-d3). nih.gov These deuterated metabolites serve as crucial analytical standards and tracers for future studies to quantitatively map the flux through the biosynthetic pathway and understand its regulation. nih.gov By feeding organisms with precursors like histidine-d3 or hercynine-d3 and analyzing the resulting ergothioneine, scientists can confirm precursor-product relationships and identify pathway intermediates. Early biosynthetic studies utilized radiolabeled histidine and methionine to establish that histidine is the primary precursor and that the three methyl groups are derived from methionine. dtu.dk The use of deuterated analogs like this compound offers a safer and more detailed alternative for these metabolic investigations.

Microbial Biosynthesis Mechanisms (Fungi, Bacteria including Mycobacterium smegmatis, Neurospora crassa, Chlorobium limicola)

The ability to synthesize ergothioneine is distributed across various microbial species, each with its unique metabolic context.

Mycobacterium smegmatis : As a model actinobacterium, its five-gene aerobic pathway is well-characterized. nih.gov A mutant of M. smegmatis lacking the egtD gene was unable to synthesize ergothioneine, confirming the essential role of this initial methylation step. nih.govnih.gov This bacterium is also known to secrete a significant portion of the ergothioneine it produces. nih.gov

Neurospora crassa : This filamentous fungus employs the more concise two-enzyme aerobic pathway. rsc.org A knockout mutant, NcΔEgt-1, which lacks the gene for the bifunctional enzyme, is incapable of producing ergothioneine. nih.gov This demonstrates the critical role of Egt-1 in fungal ergothioneine biosynthesis. nih.gov

Chlorobium limicola : This strictly anaerobic green sulfur bacterium possesses an oxygen-independent pathway for ergothioneine biosynthesis, highlighting that the function of ergothioneine is not limited to combating oxidative stress. nih.gov This anaerobic route utilizes two key enzymes, EanA (a methyltransferase) and EanB (a sulfurtransferase), to convert histidine to ergothioneine. nih.govnih.gov

Comparative Analysis of Aerobic and Anaerobic Biosynthesis Routes

The existence of both aerobic and anaerobic pathways for ergothioneine biosynthesis suggests an ancient origin and fundamental importance for this molecule in diverse biological contexts. nih.gov

The aerobic pathway , found in organisms like Mycobacterium and Neurospora, is oxygen-dependent, particularly at the C-S bond formation step catalyzed by non-heme iron enzymes like EgtB and NcEgt1. sciprofiles.com This pathway is often more complex, involving multiple enzymatic steps, especially in bacteria. nih.gov

In contrast, the anaerobic pathway discovered in Chlorobium limicola is oxygen-independent. nih.gov It features a more direct sulfur insertion mechanism catalyzed by the sulfurtransferase EanB. nih.gov This discovery challenges the long-held view that ergothioneine's primary role is solely as an antioxidant against reactive oxygen species and suggests its involvement in other fundamental cellular processes under anoxic conditions. nih.gov

| Feature | Aerobic Pathway (e.g., Mycobacterium smegmatis) | Aerobic Pathway (e.g., Neurospora crassa) | Anaerobic Pathway (e.g., Chlorobium limicola) | Reference |

|---|---|---|---|---|

| Oxygen Dependence | Yes | Yes | No | sciprofiles.comnih.gov |

| Key Enzymes | EgtA, EgtB, EgtC, EgtD, EgtE | NcEgt1, NcEgt2 | EanA, EanB | nih.govnih.gov |

| Sulfur Donor | γ-glutamylcysteine | L-cysteine | Not fully elucidated, involves a sulfurtransferase | dtu.dknih.gov |

| Number of Steps | Five | Two | Two | nih.gov |

Metabolic Engineering Strategies for Enhanced Production in Microbial Systems

The growing interest in ergothioneine for applications in food, cosmetics, and medicine has spurred the development of metabolic engineering strategies to enhance its production in microbial hosts. nih.gov By introducing and optimizing the biosynthetic pathways in well-established industrial microorganisms, researchers have significantly increased production titers.

Heterologous Expression in Host Organisms (Yarrowia lipolytica, Escherichia coli, Saccharomyces cerevisiae, Aspergillus oryzae)

Yarrowia lipolytica : This oleaginous yeast has been successfully engineered for ergothioneine production. By expressing the biosynthetic enzymes EGT1 from Neurospora crassa and EGT2 from Claviceps purpurea, researchers achieved significant titers. Further optimization, including increasing gene copy number and implementing fed-batch fermentation strategies, led to yields as high as 1.63 g/L.

Escherichia coli : The well-understood genetics and rapid growth of E. coli make it an attractive host. The five-gene cluster from M. smegmatis has been heterologously expressed in E. coli, resulting in the production of ergothioneine. researchgate.net By addressing bottlenecks in substrate supply, production levels were increased to 24 mg/L. researchgate.net More recent strategies, including co-expression of genes from different organisms and optimization of precursor pathways, have pushed titers to several grams per liter. nih.gov

Saccharomyces cerevisiae : As a "generally recognized as safe" (GRAS) organism, baker's yeast is an ideal host for producing food-grade nutraceuticals. Engineering S. cerevisiae with fungal ergothioneine biosynthetic genes has proven effective. Strategies such as optimizing precursor supply through metabolic engineering, medium optimization, and fed-batch cultivation have led to titers of up to 2.39 g/L without the need for amino acid supplementation.

Aspergillus oryzae : This filamentous fungus, traditionally used in food fermentation, has also been engineered for enhanced ergothioneine production. Heterologous overexpression of the egt-1 and egt-2 genes from Neurospora crassa in A. oryzae resulted in a 20-fold increase in production compared to the wild type, reaching levels of 231 mg/kg of media. More recently, overexpression of biosynthetic genes from various organisms has yielded up to 20.03 mg/g of dry weight.

| Host Organism | Expressed Genes (Source) | Reported Titer | Reference |

|---|---|---|---|

| Yarrowia lipolytica | EGT1 (N. crassa) & EGT2 (C. purpurea) | 1.63 g/L | |

| Escherichia coli | egtA-E (M. smegmatis) | 24 mg/L | researchgate.net |

| Escherichia coli | Various (e.g., T. reesei, N. crassa, M. smegmatis) | Up to 5.4 g/L | nih.gov |

| Saccharomyces cerevisiae | Fungal EGT genes | 2.39 g/L | |

| Aspergillus oryzae | egt-1 & egt-2 (N. crassa) | 231 mg/kg (media) | |

| Aspergillus oryzae | Various EGT genes | 20.03 mg/g (dry weight) |

Optimization of Fermentation Conditions for Biosynthetic Yields

The biosynthetic production of L-(+)-Ergothioneine (EGT) is a significant area of research, with efforts focused on optimizing fermentation conditions to enhance yields from various microorganisms. nih.gov Strategies involve modifying culture media, adjusting physical parameters, and employing metabolic engineering in hosts like Escherichia coli, Saccharomyces cerevisiae, and various medicinal mushrooms. nih.govacs.org

In the yeast Saccharomyces cerevisiae, a generally recognized as safe (GRAS) organism, metabolic engineering combined with optimized fermentation strategies has led to significant EGT production. nih.govnih.gov A key approach involves fed-batch cultivation, where nutrients are supplied during the fermentation process. nih.govbiorxiv.org The composition of the culture medium is critical; supplementation with precursor amino acids such as arginine, histidine, and methionine, along with pyridoxine, has been shown to be effective. nih.govbiorxiv.org This optimized strategy has resulted in EGT titers of up to 598 ± 18 mg/L in 1-liter bioreactors over an 84-hour cultivation period. nih.govnih.govbiorxiv.orgresearchgate.netconsensus.app

Metabolic engineering of the bacterium Escherichia coli has also yielded high EGT titers. nih.govacs.org Strategies include introducing EGT biosynthetic genes from other organisms, such as Trichoderma reesei, and optimizing the metabolic pathways for precursor amino acids like L-cysteine, L-methionine, and L-histidine. nih.govacs.org By knocking out competing metabolic pathways and optimizing key gene copy numbers, researchers have significantly boosted production. acs.org In a 5-liter bioreactor using a fed-batch fermentation process, an engineered E. coli strain produced 2331.58 mg/L of EGT. acs.org Other studies using different gene assemblies and protein engineering have reported yields of 790 mg/L. nih.gov

Submerged fermentation of medicinal mushrooms is another primary method for EGT production. nih.gov For Ganoderma resinaceum, the optimal carbon and nitrogen sources were identified as sucrose (B13894) (20 g/L) and NH₄Cl (4 g/L), respectively. researchgate.net Using response surface methodology, the highest yield of approximately 4.10 mg/L was achieved with an initial pH of 5.19 and a fermentation temperature of 26.90°C. researchgate.net For the mushroom Panus conchatus, molasses and soy peptone were found to promote EGT accumulation. researchgate.net The addition of precursor amino acids (histidine, methionine, and cysteine) further increased the EGT concentration to a high of 148.79 mg/L. researchgate.net

Table 1: Optimization of Fermentation Conditions for L-(+)-Ergothioneine Production

| Microorganism | Strategy | Key Optimized Conditions | Resulting Yield (mg/L) |

|---|---|---|---|

| Saccharomyces cerevisiae | Metabolic Engineering & Fed-Batch Fermentation | Supplementation with arginine, histidine, methionine, pyridoxine. nih.govnih.govbiorxiv.org | 598 ± 18 nih.govnih.govbiorxiv.org |

| Escherichia coli | Metabolic & Protein Engineering, Fed-Batch Fermentation | Introduction of genes from T. reesei; optimization of precursor pathways. acs.org | 2331.58 acs.org |

| Escherichia coli | Protein Engineering & Fed-Batch Fermentation | Fusion of enzymes from N. crassa and C. thermophilum. nih.gov | 790 nih.gov |

| Ganoderma resinaceum | Submerged Fermentation & Response Surface Methodology | Carbon: 20 g/L sucrose; Nitrogen: 4 g/L NH₄Cl; Initial pH: 5.19; Temp: 26.90°C. researchgate.net | ~4.10 researchgate.net |

| Panus conchatus | Submerged Fermentation | Medium: Molasses and soy peptone; Supplementation with histidine, methionine, and cysteine. researchgate.net | 148.79 researchgate.net |

Metabolic Fate and Degradation Pathways of Ergothioneine

The metabolic fate of ergothioneine involves several transformation routes, leading to various metabolites that have been identified in animal and human tissues. nih.govresearchgate.net Key metabolites include hercynine, S-methyl-ergothioneine, and ergothioneine sulfonate. nih.govresearchgate.netnih.govmdpi.com Studies in mice have shown strong correlations between the tissue concentrations of ergothioneine and these putative metabolites following oral administration. nih.govresearchgate.net Hercynine and S-methyl-ergothioneine have been detected in human blood and urine, with levels that correlate highly with ergothioneine concentrations in the body. nih.govnih.gov

Enzymatic degradation is a primary route for EGT metabolism. In certain bacteria, such as Agrobacterium radiobacter, the enzyme ergothionase degrades ergothioneine into thiolurocanic acid and the byproduct trimethylamine. psu.edunih.gov Another distinct enzymatic pathway has been identified in actinobacteria, which involves two enzymes that cooperate in the oxidative degradation of EGT. nih.govresearchgate.netresearchgate.net The first is an iron-dependent thiol dioxygenase that converts ergothioneine into ergothioneine sulfinic acid. nih.govresearchgate.net The second enzyme, a metal-dependent ergothioneine sulfinic acid desulfinase, then transforms this intermediate into Nα-trimethylhistidine and SO₂. nih.govresearchgate.net

While ergothioneine is notably resistant to autoxidation at physiological pH, it can undergo non-enzymatic transformation through reactions with potent oxidants. nih.gov It reacts with harmful reactive oxygen species (ROS), including singlet oxygen and hydrogen peroxide, which can lead to its oxidative degradation. nih.gov

The use of stable isotope-labeled compounds, such as this compound (a deuterated form of EGT), is a powerful technique for elucidating metabolic pathways and degradation mechanisms. acs.orgescholarship.org This approach, combined with mass spectrometry, allows for the unambiguous tracking of a compound and its metabolites, distinguishing them from endogenous molecules. acs.org

A specific investigation into the oxidative degradation of ergothioneine utilized a deuterated and ¹⁵N-labeled EGT (D5-ET) to clarify its reaction mechanism with singlet oxygen (¹O₂), a highly reactive oxygen species. nih.gov In this study, cells were loaded with D5-ET and exposed to light with a photosensitizer to generate ¹O₂. nih.gov The reaction products were then analyzed by high-resolution mass spectrometry. nih.gov

The use of the isotope-labeled ergothioneine enabled researchers to revise the previously understood reaction scheme. nih.gov The findings revealed that the primary pathway of oxidative degradation by singlet oxygen involves an attack on the imidazole (B134444) ring of ergothioneine, leading to hydroperoxide intermediates. nih.gov A secondary, less frequent pathway involves the attack of singlet oxygen on the sulfur atom of EGT, which forms a sulfine (B13751562) (S-oxide). nih.gov This research demonstrates the utility of isotopically labeled ergothioneine, such as this compound, in precisely mapping the molecular events during oxidative degradation and identifying specific transformation products. nih.gov

Cellular Transport and Distribution Mechanisms in Research Models

Characterization of Specific Ergothioneine (B1671048) Transporters

The transport of L-(+)-Ergothioneine across cellular membranes is primarily facilitated by specific solute carriers.

The primary transporter responsible for the cellular uptake of L-(+)-Ergothioneine is the Organic Cation Transporter Novel Type 1 (OCTN1), encoded by the SLC22A4 gene. nih.govnih.gov This transporter exhibits a high affinity and specificity for ergothioneine. bluecal-ingredients.comnih.gov The transport process is active and dependent on sodium ions, allowing cells to accumulate ergothioneine against a concentration gradient. researchgate.netmdpi.com The affinity of human OCTN1 for ergothioneine has been reported with a Michaelis-Menten constant (Kₘ) of approximately 21 µM, indicating a strong binding affinity. nih.gov Research in rat models has shown a similar high affinity, with a Kₘ value of 4.64 µM for rat Octn1. researchgate.net

The specificity of OCTN1 for ergothioneine is noteworthy. While it was initially characterized as a transporter of organic cations, studies have demonstrated that it transports ergothioneine over 100 times more efficiently than other potential substrates like tetraethylammonium (B1195904) and carnitine. nih.govplos.org This high degree of selectivity has led to the proposal of renaming OCTN1 to the ergothioneine transporter (ETT). nih.govplos.org

Recent research has identified another member of the solute carrier family 22, SLC22A15, as a transporter of ergothioneine. nih.gov While OCTN1 remains the primary transporter, SLC22A15 has been shown to facilitate ergothioneine uptake. nih.gov However, the affinity of SLC22A15 for ergothioneine is lower than that of OCTN1, with a reported Kₘ value of 354 ± 95 µM. nih.gov The transport mediated by SLC22A15 is also sodium-dependent. nih.gov The discovery of SLC22A15 suggests a more complex and potentially tissue-specific regulation of ergothioneine transport than previously understood.

Studies using in vitro cellular models, such as human embryonic kidney (HEK293) cells engineered to express OCTN1, have been instrumental in characterizing the transport kinetics of L-(+)-Ergothioneine. These studies have confirmed that the uptake of ergothioneine is a saturable process, a hallmark of carrier-mediated transport. jst.go.jpresearchgate.net The transport efficiency for ergothioneine by OCTN1 is high, with reported values as high as 195 µl per minute per mg of protein. nih.govresearchgate.net The sodium-dependent nature of this transport has been consistently observed, with a 1:1 stoichiometry of ergothioneine to sodium ions. jst.go.jp The transport is also pH-dependent. jst.go.jp

Interactive Data Table: Transport Kinetics of L-(+)-Ergothioneine

| Transporter | Species | Cellular Model | Kₘ (µM) |

| OCTN1 (SLC22A4) | Human | HEK293 | 21 |

| OCTN1 (SLC22A4) | Rat | HEK293 | 4.64 |

| SLC22A15 | Human | HEK293 | 354 ± 95 |

Intracellular Accumulation and Subcellular Localization Studies

Once transported into the cell, L-(+)-Ergothioneine accumulates in specific subcellular compartments and tissues.

A significant body of preclinical research indicates that L-(+)-Ergothioneine accumulates within the mitochondria. jst.go.jpcaringsunshine.com This localization is of particular interest as mitochondria are major sites of reactive oxygen species (ROS) production, and ergothioneine's antioxidant properties could play a crucial protective role in this organelle. caringsunshine.comnih.gov Studies suggest that ergothioneine may help preserve mitochondrial function by mitigating oxidative damage. caringsunshine.com The presence of OCTN1 on mitochondria has been a subject of investigation, with some evidence suggesting its localization to this organelle, which would facilitate the direct uptake of ergothioneine. bohrium.com The accumulation of ergothioneine in mitochondria has been linked to the protection of mitochondrial DNA from oxidative damage. researchgate.netresearchgate.net

In animal models, L-(+)-Ergothioneine exhibits a distinct pattern of tissue distribution, with higher concentrations found in tissues exposed to high levels of oxidative stress. nih.gov Following oral administration in mice, ergothioneine is distributed to and accumulates in various organs. nih.gov The highest concentrations are typically found in the liver and whole blood. nih.govnih.gov Significant levels are also detected in the kidneys, spleen, lung, heart, brain, and eyes. nih.govnih.gov

The accumulation in red blood cells is particularly notable, suggesting a role in protecting these cells from oxidative damage during oxygen transport. plos.org The presence of ergothioneine in the brain indicates its ability to cross the blood-brain barrier. nih.gov Studies have also documented its presence in endothelial cells and the retinal pigmented epithelium.

Interactive Data Table: Basal L-(+)-Ergothioneine Concentrations in Mouse Tissues

| Tissue | Concentration (pmol/mg or pmol/µL) |

| Liver | ~1500 |

| Whole Blood | ~1200 |

| Spleen | ~800 |

| Kidney | ~700 |

| Lung | ~600 |

| Heart | ~400 |

| Small Intestine | ~300 |

| Eye | ~200 |

| Large Intestine | ~150 |

| Brain | ~100 |

Note: These values are approximate and can vary based on the specific study and analytical methods used.

Molecular and Cellular Mechanisms of Action of L + Ergothioneine

Direct Antioxidant Mechanisms

EGT directly neutralizes harmful reactive species through its unique chemical structure, which features a sulfur atom in a thione configuration within an imidazole (B134444) ring. This structure confers significant stability and allows it to participate in redox reactions without readily auto-oxidizing, a common issue with other thiol-based antioxidants like glutathione (B108866). nih.govnih.govresearchgate.net

L-(+)-Ergothioneine is a versatile and potent scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netcambridge.org It has demonstrated a significant capacity to neutralize some of the most damaging free radicals, including the hydroxyl radical (•OH) and singlet oxygen (¹O₂). nih.govnih.govfrontiersin.org

Research has shown that EGT is a powerful scavenger of hydroxyl radicals, which are highly reactive and can cause widespread damage to cellular components. nih.govresearchgate.net Furthermore, EGT is particularly effective at quenching singlet oxygen, a high-energy form of oxygen that can damage lipids, proteins, and DNA. frontiersin.orgresearchgate.net Studies indicate that EGT reacts with singlet oxygen more efficiently than other notable antioxidants such as glutathione and vitamin C. nih.govnih.gov This quenching occurs through a chemical reaction where EGT intercepts the singlet oxygen, preventing it from reacting with critical biomolecules. bmrat.org A non-enzymatic, multi-step cycle involving glutathione has been identified that allows for the regeneration of EGT after it reacts with singlet oxygen, highlighting a synergistic relationship that enhances cellular protection. nih.govnih.govnih.gov

An in-vitro study using the total oxyradical scavenging capacity (TOSC) assay quantified EGT's superior free-radical-scavenging abilities compared to other well-known antioxidants. The results demonstrated that EGT's capacity to scavenge hydroxyl radicals was 60% higher than that of uric acid. daneshyari.comnih.gov

| Free Radical | L-(+)-Ergothioneine (TOSC Units) | Reference Antioxidant | Reference Value (TOSC Units) | EGT Performance |

| Hydroxyl Radical | 0.34 ± 0.09 | Uric Acid | 0.21 ± 0.04 | 60% Higher |

| Peroxyl Radical | 5.53 ± 1.27 | Trolox | 4.4 ± 0.6 | 25% Higher |

| Peroxynitrite | 5.2 ± 1.0 | Uric Acid | 4.7 ± 0.9 | 10% Higher |

Table 1: Comparative antioxidant capacity of L-(+)-Ergothioneine against various free radicals. daneshyari.comnih.gov

Another critical direct antioxidant mechanism of L-(+)-Ergothioneine is its ability to chelate various divalent metal cations, most notably copper (Cu²⁺) and iron (Fe²⁺). nih.govnih.gov These transition metals can participate in harmful chemical reactions, such as the Fenton reaction, which generates highly destructive hydroxyl radicals. articleted.com

EGT binds to these metal ions, forming stable, redox-inactive complexes. nih.govresearchgate.net This chelation effectively sequesters the metal ions, preventing them from catalyzing the formation of ROS. articleted.comresearchgate.net By rendering the metal ions inactive in redox cycling, EGT inhibits a major pathway of oxidative damage. This mechanism is particularly important for protecting critical macromolecules; for instance, the chelation of copper by EGT has been shown to prevent copper-induced oxidative damage to both DNA and proteins. nih.govresearchgate.net

Modulation of Endogenous Antioxidant Defense Systems

Beyond its direct scavenging and chelation activities, L-(+)-Ergothioneine plays a significant role in upregulating the body's innate antioxidant defenses. It interacts with key signaling pathways and influences the synthesis and redox state of other crucial antioxidant molecules.

L-(+)-Ergothioneine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the cellular antioxidant response. cambridge.orgresearchgate.net Under normal conditions, NRF2 is kept at low levels. However, in the presence of oxidative stress or activators like EGT, NRF2 is stabilized, detaches from its inhibitor, and translocates to the cell nucleus. nih.govresearchgate.net

Once in the nucleus, NRF2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). frontiersin.org This binding initiates the transcription of a wide array of downstream cytoprotective and antioxidant genes. nih.govgoogle.com Studies have demonstrated that treatment with EGT leads to the upregulation of NRF2-dependent genes, including:

Heme oxygenase-1 (HO-1) researchgate.netnih.gov

NAD(P)H: quinone oxidoreductase (NQO1) researchgate.netnih.gov

Superoxide dismutase (SOD) and Catalase (CAT) nih.gov

Key enzymes in the glutathione synthesis and recycling system nih.gov

L-(+)-Ergothioneine significantly influences the glutathione system, the most abundant endogenous antioxidant in human cells. ergoyoung.com EGT has been found to increase intracellular levels of reduced glutathione (GSH), the active form of the antioxidant. nih.gov This effect may be partly mediated by its activation of the NRF2 pathway, which upregulates genes involved in GSH synthesis. frontiersin.orgnih.gov

| Subject ID | Intervention | Baseline Total GSH (μM) | Day 30 Total GSH (μM) | % Change from Baseline |

| Subject 1 | L-ergothioneine 25 mg/day | 352 | 867 | +146% |

| Subject 2 | L-ergothioneine 25 mg/day | 444 | 502 | +13% |

| Subject 3 | L-ergothioneine 25 mg/day | 467 | 812 | +74% |

Table 2: Effect of oral L-ergothioneine administration on plasma total glutathione (GSH) levels over 30 days in a small-scale human study. google.com

Emerging research indicates that L-(+)-Ergothioneine can modulate the activity of sirtuins, a class of proteins that play crucial roles in cellular health, stress resistance, and aging. Specifically, EGT has been shown to upregulate the expression of Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6) in endothelial cells exposed to high-glucose conditions, thereby protecting them from premature senescence. nih.govnih.gov The protective effects of EGT were diminished when SIRT1 and SIRT6 activity was inhibited, highlighting their importance in EGT's mechanism. nih.gov

The function of sirtuins is dependent on the availability of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). nih.gov EGT appears to influence the cellular NAD⁺ pool. mdpi.com As an antioxidant, EGT can reduce the activity of NAD⁺-consuming enzymes that are activated by oxidative stress, thereby preserving NAD⁺ levels. nih.gov Furthermore, recent studies in animal models suggest EGT can act as an NAD⁺ booster. One proposed mechanism is that EGT increases the activity of the G3P dehydrogenase (GPDH) protein, a key regulator of NAD⁺ regeneration from its reduced form, NADH. nad.comresearchgate.net By maintaining a healthy NAD⁺ cofactor pool, EGT can support the activity of sirtuins and other NAD⁺-dependent enzymes essential for cellular defense and energy metabolism. nih.govnad.com

Role in KEAP1-NRF2 Signaling Pathway

L-(+)-Ergothioneine (EGT) plays a significant role in cellular defense against oxidative stress by modulating the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. nih.govoup.com This pathway is a critical regulator of redox balance and the inflammatory response. nih.govoup.com Under normal physiological conditions, NRF2 is bound to KEAP1, which facilitates its proteasomal degradation, thereby maintaining low intracellular levels of NRF2. nih.govoup.com

During periods of oxidative stress, EGT interacts with the KEAP1-NRF2 complex. nih.gov This interaction leads to the dissociation of NRF2 from KEAP1, allowing NRF2 to translocate to the nucleus. nih.gov Once in the nucleus, NRF2 activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.netmdpi.com

Experimental evidence indicates that EGT's regulation of the KEAP1-NRF2 pathway is dose-dependent. nih.gov This activation results in the upregulation of several downstream antioxidant enzymes, including:

Heme oxygenase-1 (HO-1) nih.govresearchgate.net

NAD(P)H: quinone oxidoreductase (NQO1) nih.govresearchgate.net

Superoxide dismutase (SOD) nih.govresearchgate.net

Catalase (CAT) nih.govresearchgate.net

Components of the glutathione (GSH) system, such as γ-glutamate cysteine ligase catalytic and modifier subunits (γ-GCLC and γ-GCLM), glutathione reductase, and glutathione peroxidase. nih.gov

This upregulation of the cellular antioxidant defense system enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Furthermore, EGT's influence extends to interactions with sirtuins, such as SIRT1 and SIRT6, which can also modulate NRF2 activity, suggesting a multi-faceted role in cellular protection. nih.govresearchgate.net

Cytoprotective Effects at the Cellular Level

Protection against Oxidative Stress-Induced Cellular Damage in in vitro Models (e.g., DNA, protein, lipid oxidation)

L-(+)-Ergothioneine demonstrates significant protective effects against cellular damage induced by oxidative stress in various in vitro models. It effectively scavenges a broad range of reactive oxygen and nitrogen species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid. oup.comresearchgate.net This direct antioxidant activity is a primary mechanism by which it protects vital cellular components.

Studies have shown that EGT can protect DNA, proteins, and lipids from oxidative damage. etprotein.comresearchgate.net For instance, in human keratinocytes subjected to UVA-induced oxidative stress, pretreatment with EGT was found to suppress the increase in intracellular ROS levels and protect DNA against oxidative damage. oup.com Similarly, EGT has been shown to inhibit the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis. articleted.com

In models using hydrogen peroxide (H₂O₂), a common inducer of oxidative stress, EGT has shown potent cytoprotective effects. nih.gov For example, in a chondrocyte injury model, 1 mM EGT significantly inhibited H₂O₂-induced cell death. nih.gov This protective effect is associated with EGT's ability to significantly inhibit the H₂O₂-induced increase in intracellular ROS concentrations. nih.gov

The following table summarizes key findings from in vitro studies on the protective effects of EGT against oxidative damage.

| Cell Type | Oxidative Stressor | Key Findings |

| Human Keratinocytes (HaCaT) | UVA Radiation | Suppressed intracellular ROS levels and protected DNA from oxidative damage. oup.com |

| Human Neuronal Hybridoma Cells | Peroxynitrite (ONOO-) | Inhibited ONOO--induced oxidative damage to isolated DNA and DNA within the cells. bohrium.com |

| Chondrocytes | Hydrogen Peroxide (H₂O₂) | Potently inhibited H₂O₂-induced chondrocyte death and increase in intracellular ROS. nih.gov |

| PC12 Cells | Hydrogen Peroxide (H₂O₂) | Modulated H₂O₂-induced DNA damage, MAPKs activation, and cell death. nih.gov |

Preservation of Mitochondrial Function and Bioenergetic Homeostasis

Mitochondria, as the primary sites of cellular energy production, are also a major source of endogenous ROS, making them particularly vulnerable to oxidative damage. oup.com L-(+)-Ergothioneine plays a crucial role in preserving mitochondrial integrity and function.

Evidence suggests that EGT can be taken up by and accumulate within mitochondria, providing a localized defense against oxidative stress. youtube.combohrium.com By being present at the site of ROS production, EGT can effectively protect mitochondrial DNA (mtDNA), which is more susceptible to oxidative damage than nuclear DNA due to its proximity to the electron transport chain and limited repair mechanisms. oup.comergoyoung.com

Studies have demonstrated that EGT can reduce mitochondria-specific hydrogen peroxide production. oup.com By safeguarding mitochondria from oxidative damage, EGT helps to:

Preserve the integrity of the mitochondrial membrane potential. etprotein.com

Maintain the efficiency of the electron transport chain and oxidative phosphorylation. youtube.com

Ensure consistent ATP production, thereby supporting cellular bioenergetic homeostasis. etprotein.com

The protective effects of EGT on mitochondria are linked to its ability to scavenge ROS and reduce oxidative stress, which can otherwise lead to mitochondrial dysfunction—a key factor in a variety of age-related and degenerative diseases. etprotein.comresearchgate.net

Mechanisms of Anti-inflammatory Action in Cellular Systems

Chronic inflammation is intricately linked with oxidative stress, creating a cycle that can contribute to cellular damage and the pathogenesis of various diseases. L-(+)-Ergothioneine exhibits anti-inflammatory properties at the cellular level, complementing its antioxidant functions. articleted.com

EGT's anti-inflammatory actions are mediated through the modulation of key signaling pathways involved in the inflammatory response. etprotein.com It has been shown to suppress the activation of pro-inflammatory pathways, such as nuclear factor kappa B (NF-κB). researchgate.netnih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition by EGT leads to a reduced production of inflammatory mediators. researchgate.net

Specifically, EGT can modulate the production and release of inflammatory cytokines, which are signaling molecules that orchestrate the inflammatory response. etprotein.com For example, in alveolar epithelial cells, EGT was found to inhibit TNF-α-induced NF-κB activation and the subsequent release of interleukin-8 (IL-8), a pro-inflammatory chemokine. nih.gov By mitigating both oxidative stress and inflammation, EGT helps to maintain cellular homeostasis and protect tissues from inflammatory damage. articleted.com

The table below outlines some of the observed anti-inflammatory effects of EGT in cellular models.

| Cell System | Inflammatory Stimulus | Observed Anti-inflammatory Effects |

| Alveolar Epithelial Cells | TNF-α | Inhibited NF-κB activation and IL-8 release. nih.gov |

| Macrophages | Lipopolysaccharide (LPS) | Modulated the production of pro-inflammatory cytokines; suppressed the phosphorylation of JAK/STAT3 and NF-κB. researchgate.netetprotein.com |

| Human Brain Endothelial Cells | Hyperglycemic Conditions | Inhibited NF-κB activation. nih.gov |

Role in Cellular Differentiation and Proliferation in Experimental Models

L-(+)-Ergothioneine has been shown to influence cellular differentiation and proliferation in various experimental models, suggesting a role in developmental and regenerative processes.

In the context of the nervous system, EGT promotes the differentiation of neuronal stem cells. nih.gov This could be significant for the development and maintenance of the central nervous system. nih.gov Studies on mouse neuroblastoma cells have shown that silencing the EGT transporter, OCTN1, leads to decreased cell proliferation and differentiation. nih.gov

EGT also appears to be important for erythropoiesis, the process of red blood cell formation. nih.gov Knockdown of the OCTN1 transporter in K562 erythroid progenitor cells resulted in decreased cell proliferation and differentiation. nih.gov This finding is supported by the high concentrations of EGT found in bone marrow, which may act as a reservoir for its incorporation into erythrocytes during their development. nih.gov

Furthermore, in the context of skin cells, EGT has been linked to the proliferation and differentiation of keratinocytes. nih.gov It is suggested that EGT's interaction with the RUNX1 protein, a key regulator of cell proliferation and differentiation, may contribute to the renewal of the skin barrier function. nih.gov

Novel Mechanistic Insights

Recent research has begun to uncover novel mechanisms through which L-(+)-Ergothioneine exerts its cytoprotective effects, extending beyond its well-established antioxidant and anti-inflammatory roles.

One area of emerging interest is the interaction of EGT with sirtuin pathways. Sirtuins, such as SIRT1 and SIRT6, are a class of proteins that play crucial roles in regulating cellular processes, including aging, metabolism, and stress resistance. EGT has been shown to affect the expression levels of SIRT1 and SIRT6. researchgate.net SIRT1, for instance, can deacetylate NRF2, thereby modulating its activity. nih.govresearchgate.net This interplay between EGT, sirtuins, and the KEAP1-NRF2 pathway suggests a more complex regulatory network for cellular defense than previously understood. nih.gov

Another novel insight is the potential role of EGT in regulating the expression and function of the Runt-related transcription factor 1 (RUNX1). nih.gov RUNX1 is a critical regulator of normal hematopoiesis and is also involved in the proliferation and differentiation of other cell types, such as keratinocytes. nih.gov There is evidence of a strong correlation between the expression of the EGT transporter (OCTN1) and the RUNX1 gene. nih.gov This suggests that EGT may play a role in processes governed by RUNX1, such as immune system function and tissue homeostasis. nih.gov

These novel mechanistic insights highlight the multifaceted nature of EGT's biological activities and open new avenues for research into its physiological significance.

Direct Activation of Specific Enzymes (e.g., 3-mercaptopyruvate (B1229277) sulfurtransferase, MPST)

Recent research has identified 3-mercaptopyruvate sulfurtransferase (MPST) as a direct molecular target of L-(+)-Ergothioneine (EGT). nih.govnih.govbiorxiv.orgscienft.com Proteome-wide thermal stability studies have shown that EGT binds to and activates MPST. nih.govnih.govscienft.com This interaction is significant as it establishes a direct enzymatic mechanism through which EGT can influence cellular functions. The activation of MPST by EGT boosts mitochondrial respiration. nih.govnih.govbiorxiv.orgscienft.com

MPST is an enzyme that catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to an acceptor molecule, producing pyruvate (B1213749) and a persulfide or hydrogen sulfide (B99878) (H₂S). biorxiv.org The binding of EGT to MPST enhances this catalytic activity. nih.govnih.gov Molecular docking analyses have provided insights into the favorable binding mode of ergothioneine (B1671048) within the active site of MPST, highlighting the specific interactions that lead to its activation. biorxiv.org

Studies have demonstrated that the EGT-MPST axis is a crucial molecular mechanism for regulating mitochondrial function. nih.govnih.govbiorxiv.orgsemanticscholar.org For instance, in C2C12 myotubes, treatment with ergothioneine was shown to increase oxygen consumption rates. biorxiv.org This enhancement of mitochondrial activity is directly linked to the activation of MPST by EGT. biorxiv.orgscienft.com The identification of this direct enzymatic activation provides a more defined role for EGT beyond its well-known antioxidant properties. nih.govnih.gov

| Aspect | Finding | Reference |

|---|---|---|

| Direct Target Identification | Proteome-wide thermal stability studies identified MPST as a direct molecular target of EGT. | nih.govnih.govscienft.com |

| Mechanism of Interaction | EGT binds to and directly activates MPST. | nih.govnih.govbiorxiv.org |

| Functional Outcome | Activation of MPST by EGT boosts mitochondrial respiration and function. | nih.govnih.govbiorxiv.orgscienft.com |

| Cellular Model | Increased oxygen consumption rates observed in C2C12 myotubes treated with ergothioneine. | biorxiv.org |

Influence on Epigenetic Methylation and Demethylation via Redox Homeostasis

L-(+)-Ergothioneine influences epigenetic processes, specifically methylation and demethylation, primarily through its role in maintaining cellular redox homeostasis. nih.govresearchgate.net As a potent antioxidant, ergothioneine scavenges reactive oxygen species (ROS), which in turn modulates the cellular glutathione (GSH) redox state. nih.gov This modulation of the redox environment has downstream effects on the enzymes that control epigenetic marks. nih.govresearchgate.net

The processes of epigenetic methylation are dependent on S-adenosylmethionine (SAM) as a methyl donor. nih.gov The synthesis of SAM is catalyzed by SAM synthase, an enzyme whose activity is promoted by sufficiently high levels of GSH. nih.govresearchgate.net By helping to maintain the GSH pool, ergothioneine can indirectly influence the activity of epigenetic methyltransferases, such as DNA methyltransferases (DNMTs), histone methyltransferases (HMTs), and METTLs (methyltransferase-like proteins). nih.gov

Conversely, epigenetic demethylation is carried out by enzymes that are often dependent on co-factors sensitive to the cellular redox state, such as iron. nih.govresearchgate.net Many epigenetic demethylases, including Jumonji C (JmjC) domain-containing histone demethylases and TET (ten-eleven translocation) enzymes that demethylate DNA, require iron as an essential co-factor. researchgate.net Oxidative stress can disrupt the labile iron pool. nih.gov By scavenging ROS, ergothioneine helps to maintain this labile iron pool, thereby ensuring the proper functioning of these iron-dependent demethylating enzymes. nih.govresearchgate.net Therefore, through its antioxidant function and maintenance of redox balance, ergothioneine plays a regulatory role in the dynamic processes of epigenetic methylation and demethylation. nih.gov

| Epigenetic Process | Mechanism of Influence by L-(+)-Ergothioneine | Key Enzymes Affected | Reference |

|---|---|---|---|

| Methylation | Maintains high GSH levels, which promotes the activity of SAM synthase, thus ensuring the availability of the methyl donor SAM. | METTLs, DNMTs, HMTs | nih.gov |

| Demethylation | Scavenges ROS and maintains the labile iron pool, which is an essential co-factor for many demethylating enzymes. | JmjC, TETs, FTO, AlkBs | nih.govresearchgate.net |

Advanced Analytical Methodologies and Research Applications of L + Ergothioneine D3

Quantitative Determination of L-(+)-Ergothioneine-d3 in Complex Biological Matrices

The accurate quantification of L-(+)-Ergothioneine and its deuterated forms in biological samples such as plasma, erythrocytes, and tissues is fundamental to understanding its physiological roles. nih.govresearchgate.net This requires highly sensitive and specific analytical methods to overcome the challenges posed by complex sample matrices.

Mass Spectrometry-Based Techniques (LC-MS, LC-MS/MS, ICP-QQQ-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standards for the quantification of L-Ergothioneine, and by extension, this compound. researchgate.net These techniques offer exceptional specificity and sensitivity, enabling precise measurement even at low concentrations within intricate biological matrices. researchgate.net In these methods, this compound is often used as an internal standard for the accurate quantification of endogenous L-Ergothioneine. nih.gov The mass spectrometer distinguishes between the native compound and the deuterated standard based on their mass-to-charge (m/z) ratio. For instance, the mass transition for L-Ergothioneine is typically m/z 230 > 127, while for a deuterated version like L-Ergothioneine-d9, it is m/z 239 > 127. nih.gov

Inductively Coupled Plasma Triple Quadrupole Mass Spectrometry (ICP-QQQ-MS) offers an element-selective approach for the determination of sulfur-containing compounds like ergothioneine (B1671048). This technique can quantify ergothioneine by monitoring its sulfur content, providing a robust and sensitive alternative to molecular mass spectrometry.

Table 1: Exemplary LC-MS/MS Parameters for Ergothioneine Analysis Using a Deuterated Standard

| Parameter | Value |

| Chromatography Column | C18 column (e.g., 150 mm × 2.1 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (containing formic acid) |

| Flow Rate | 0.45 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Ergothioneine) | m/z 230.2 → 127.1 researchgate.net |

| MS/MS Transition (Internal Standard) | e.g., m/z 239 → 127 (for L-Ergothioneine-d9) nih.gov |

| Linear Range | 10 to 10,000 ng/mL nih.gov |

Chromatographic Methods (HPLC, RP-HPLC, ANP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of L-Ergothioneine. Reversed-phase HPLC (RP-HPLC) is a common approach, often utilizing C18 columns. umn.edu However, due to the polar nature of ergothioneine, retaining it on traditional RP-HPLC columns can be challenging.

Aqueous Normal Phase HPLC (ANP-HPLC) provides an alternative and effective method for the analysis of polar compounds like ergothioneine. This technique uses a high organic mobile phase, which enhances the retention of polar analytes on a polar stationary phase.

Table 2: Comparison of Chromatographic Methods for Ergothioneine Analysis

| Method | Stationary Phase Example | Mobile Phase Example | Detection | Key Advantage |

| RP-HPLC | C18 | 1% methanol (B129727) with boric acid (pH 5.0) | UV (257 nm) | Widely available and established methodology. |

| ANP-HPLC | Silica Hydride | Acetonitrile/Water with 0.1% Formic Acid | UV (254 nm) | Excellent retention for polar compounds like ergothioneine. |

| UPLC-HILIC | Waters CORTECS UPLC HILIC | 85% acetonitrile with 0.1% Formic Acid | MS/MS | High resolution and sensitivity. semanticscholar.org |

Application of Stable Isotope Dilution Assays

Stable isotope dilution analysis (SIDA) is a highly accurate quantification method that relies on the use of a stable isotope-labeled internal standard, such as this compound. medchemexpress.com This standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms.

In a typical SIDA workflow, a known amount of this compound is added to a biological sample. The sample then undergoes extraction and analysis, usually by LC-MS/MS. Because the deuterated standard behaves identically to the endogenous ergothioneine during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous ergothioneine to that of the this compound standard, a highly accurate and precise quantification of the endogenous compound can be achieved. This method effectively corrects for matrix effects and variations in instrument response.

Application of this compound as a Stable Isotope Tracer

The incorporation of stable isotopes like deuterium into molecules such as this compound allows them to be used as tracers in biological systems. medchemexpress.com This enables researchers to follow the metabolic fate of the compound without the need for radioactive isotopes.

Tracking Biosynthetic and Metabolic Pathways

Stable isotope tracers are invaluable tools for elucidating metabolic pathways. nih.govnih.govresearcher.life By introducing this compound into a biological system, researchers can track its uptake, distribution, and transformation. Using mass spectrometry, it is possible to distinguish between the administered deuterated ergothioneine and the endogenous, non-labeled pool.

This approach can be used to:

Determine the rate of uptake and turnover: By monitoring the appearance and disappearance of this compound in different tissues and biofluids.

Identify metabolic products: If ergothioneine is metabolized, the resulting products will retain the deuterium label, allowing for their identification.

Investigate biosynthetic pathways: While ergothioneine is not synthesized in animals, deuterated precursors could be used in ergothioneine-producing organisms to study its biosynthesis.

Studies on Pharmacokinetics and Biodistribution in Animal Models (e.g., rats, mice)

Animal models, such as rats and mice, are frequently used to study the pharmacokinetics (what the body does to a drug) and biodistribution (how a substance is spread throughout the body) of compounds like ergothioneine. researchgate.netnih.gov The use of this compound in these studies allows for the differentiation between the administered compound and the ergothioneine already present in the animal's body from their diet.

In a typical pharmacokinetic study, a known dose of this compound would be administered to the animal model (e.g., intravenously or orally). Blood, urine, and various tissues are then collected at different time points. The concentration of this compound in these samples is measured using techniques like LC-MS/MS. This data is then used to calculate key pharmacokinetic parameters.

A study on the biodistribution of a radiolabeled ergothioneine analog, [11C]ERGO, in mice demonstrated rapid distribution to all organs, including the brain and eyes, within 5 minutes of intravenous injection. nih.gov While this study used a radiolabel, the principles of tracking the compound's distribution are analogous to studies that could be performed with this compound and LC-MS/MS analysis.

Table 3: Representative Pharmacokinetic Parameters of Ergothioneine in Rats Following Intravenous Administration

| Parameter | Description | Value (Control Rats) | Value (1,25(OH)2D3-Treated Rats) |

| AUC∞ (ng·h/mL) | Area under the plasma concentration-time curve from time zero to infinity | 1,481.5 ± 204.0 | 2,745.2 ± 371.4 |

| CL (mL/h/kg) | Total body clearance | 1,364.0 ± 187.3 | 729.8 ± 99.4 |

| Vss (mL/kg) | Volume of distribution at steady state | 1,027.6 ± 121.2 | 698.8 ± 127.1 |

| Data adapted from a study on ergothioneine pharmacokinetics in rats, which provides a model for how this compound would be studied. researchgate.net |

Investigation of Cellular Uptake and Efflux Kinetics

The use of stable isotope-labeled compounds like this compound is paramount in accurately delineating the mechanisms of cellular transport, distinguishing between endogenous and exogenously supplied molecules.

Recent research has employed this compound (EGT-d3) to investigate the acquisition of this potent antioxidant by the gastric pathogen Helicobacter pylori. In these studies, co-culture systems of H. pylori and human gastric adenocarcinoma (AGS) cells were supplemented with EGT-d3. Subsequent analysis of cell extracts and conditioned media using liquid chromatography-mass spectrometry (LC-MS) revealed that H. pylori is capable of importing EGT derived from the host gastric cells. This uptake was found to be dependent on a specific microbial transporter, EgtUV.

Furthermore, these investigations provided insights into the efflux of ergothioneine from host cells. It was observed that in the absence of the bacteria, AGS cells released a significant amount of the intracellular EGT-d3 into the culture medium over a 10-hour period. This suggests the existence of cellular efflux mechanisms for ergothioneine. The ability to trace the movement of the deuterated form, EGT-d3, was crucial in concluding that H. pylori can acquire ergothioneine from its host environment.

Table 1: Cellular Uptake and Efflux of this compound in a Co-culture Model

| Condition | This compound Content in H. pylori | This compound Content in Conditioned Media | Key Finding |

| Wild-Type H. pylori + AGS cells | Detected | Increased over time | H. pylori imports ergothioneine from host cells. |

| ΔegtV H. pylori + AGS cells | Not Detected | Increased over time | The EgtUV transporter is essential for bacterial uptake. |

| Mock (AGS cells only) | Not Applicable | Increased over time | Host cells exhibit efflux of intracellular ergothioneine. |

Metabolomics Research and Metabolic Profiling

In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in a biological system, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantification. This compound is an ideal internal standard for the measurement of endogenous L-(+)-Ergothioneine levels in various biological matrices.

Metabolomic studies have explored the role of L-Ergothioneine in various pathological conditions. For instance, in a rat model of pre-eclampsia, untargeted liquid chromatography-mass spectrometry (LC-MS) was used to define the plasma metabolic profile following treatment with L-Ergothioneine. This research identified significant alterations in metabolites associated with oxidative stress and inflammation, highlighting the compound's potential therapeutic effects. In another study focusing on the neurochemical consequences of methamphetamine exposure in mice, metabolomics analysis revealed that repeated exposure was associated with changes in brain ergothioneine levels, suggesting its involvement in the endogenous antioxidant response.

The accuracy of quantification in such studies is significantly enhanced by the use of an isotope-dilution LC-MS/MS method. In this approach, a known amount of this compound is added to the biological sample at an early stage of sample preparation. The deuterated standard co-elutes with the endogenous, unlabeled ergothioneine during chromatographic separation. By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the deuterated internal standard, precise quantification can be achieved, effectively compensating for any sample loss during preparation and variations in instrument response.

Utilization of this compound in Forensic Science Research

The stability and quantifiable degradation of certain metabolites in biological evidence, such as bloodstains, offer a potential avenue for estimating the time since deposition and the age of the donor. L-(+)-Ergothioneine has emerged as a promising forensic marker, and its deuterated forms are crucial for the validation and application of these forensic methods.

Evaluation as a Forensic Marker in in vitro Bloodstain Degradation Studies

Research has demonstrated that the concentration of ergothioneine in bloodstains changes over time, making it a potential indicator of the age of a bloodstain. researchgate.net In these studies, bloodstains from donors of different age groups were aged under controlled conditions, and the ergothioneine levels were quantified at various time points.

It was found that the concentration of ergothioneine in fresh bloodstains was significantly higher in elderly individuals compared to younger individuals. researchgate.net This age-related difference was also observable in aged bloodstains. researchgate.net Furthermore, statistically significant changes in ergothioneine concentration were observed between freshly deposited bloodstains (day 0) and those aged for 2 to 3 days. researchgate.netnih.gov These findings suggest that ergothioneine can be a valuable marker for estimating both the age of the bloodstain and the age group of the donor. researchgate.netnih.gov The quantitative analysis in these validation studies relies heavily on the use of deuterated ergothioneine as an internal standard to ensure the accuracy of the measurements. researchgate.net

Table 2: Ergothioneine Concentration in Bloodstains as a Forensic Marker

| Parameter | Youth Group (21-31 years) | Elderly Group (45-79 years) | Forensic Significance |

| Ergothioneine Concentration at Day 0 | Lower | Significantly Higher | Potential marker for donor age estimation. researchgate.net |

| Change in Concentration (Day 0 vs. Day 2-3) | Significant Change | Significant Change | Potential marker for estimating time since deposition. researchgate.netnih.gov |

| Change in Concentration (Day 0 vs. Day 5 & 7) | Significant Difference | Significant Difference | Further validation for time estimation. nih.gov |

Methodological Considerations for Deuterated Standards in Forensic Analysis

The use of deuterated standards, such as this compound or other isotopologues like ergothioneine-d9, is a cornerstone of robust quantitative forensic analysis using mass spectrometry. researchgate.net In the analysis of ergothioneine from bloodstains, a deuterated internal standard is added to the sample extract. researchgate.net This standard mimics the behavior of the endogenous ergothioneine throughout the analytical process, including extraction, chromatographic separation, and ionization in the mass spectrometer.

By calculating the ratio of the signal from the endogenous analyte to the known concentration of the deuterated standard, any variations in the analytical process can be normalized. This isotope dilution method significantly improves the precision and accuracy of the quantification, which is critical in a forensic context where the results can have significant legal implications. The choice of the deuterated standard is important; it must have a sufficient mass shift to be clearly distinguishable from the unlabeled analyte by the mass spectrometer and should not interfere with other components in the sample. The use of these standards is a key methodological consideration for the validation and routine application of ergothioneine as a forensic marker. researchgate.net

Emerging Research Frontiers and Future Directions

Exploration of L-(+)-Ergothioneine-d3 in Novel Biological Systems

The biosynthesis of ergothioneine (B1671048) is limited to certain fungi and bacteria, meaning that other organisms, including humans, must acquire it through their diet. nih.govwikipedia.org The highly specific transporter, SLC22A4 (also known as OCTN1), facilitates its uptake and accumulation in various tissues, particularly those subjected to high levels of oxidative stress. nih.govnih.govresearchgate.net The use of this compound is pivotal in tracing its journey through different organisms and ecosystems.

Future research will likely focus on using this compound to investigate its uptake, distribution, and function in a wider range of organisms and biological models. This includes exploring its role in marine life, where some organisms are known to accumulate high levels of ergothioneine, and in various plant species to understand its potential agricultural significance. By tracing the metabolic fate of the deuterated label, researchers can uncover novel metabolic pathways and biological functions of ergothioneine. For instance, studies in human brain endothelial cells (hCMEC/D3) have already utilized deuterated ergothioneine as an internal standard to investigate its protective effects against mitochondrial damage. nih.gov

Advanced Structural and Functional Studies of Ergothioneine-Related Enzymes

The biosynthesis of ergothioneine involves a series of enzymatic steps. In organisms like Mycobacterium smegmatis, key enzymes include EgtA, EgtB, EgtC, EgtD, and EgtE. nih.govresearchgate.net Fungi, such as Neurospora crassa, utilize a different pathway involving the enzyme Egt1. nih.govresearchgate.net this compound can serve as a valuable substrate or internal standard in kinetic and mechanistic studies of these enzymes.

Advanced structural techniques, such as X-ray crystallography and cryo-electron microscopy, combined with functional assays using this compound, can provide unprecedented insights into the catalytic mechanisms of these enzymes. Understanding the structure-function relationship of ergothioneine-related enzymes is crucial for potential biotechnological applications, such as the industrial-scale production of ergothioneine through microbial fermentation. nih.govnih.gov Furthermore, investigating the enzymes responsible for ergothioneine degradation, such as ergothionase, can be advanced by using deuterated substrates to follow the reaction products.

Development of New this compound-Based Research Probes

The unique properties of the carbon-deuterium (C-D) bond make it an excellent spectroscopic probe. europa.eu this compound can be utilized in techniques like Raman microscopy and nuclear magnetic resonance (NMR) spectroscopy to visualize its distribution and interactions within living cells and tissues without the need for fluorescent labels, which can sometimes perturb biological systems. synmr.ineuropa.eu

The development of "label-free" imaging techniques using deuterated molecules is a rapidly advancing field. europa.eu Future research will focus on creating a new generation of this compound-based probes for advanced imaging applications. These probes could be used to monitor real-time changes in ergothioneine levels in response to various stimuli, such as oxidative stress or exposure to toxins, providing a deeper understanding of its cytoprotective roles.

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are central to this field. nih.gov Stable isotope labeling, using compounds like this compound, is a powerful technique in metabolomics for tracing metabolic fluxes and identifying novel metabolites. frontiersin.org

The integration of this compound into multi-omics workflows will enable researchers to build more comprehensive models of cellular metabolism and regulatory networks. By tracing the flow of the deuterium (B1214612) label through various metabolic pathways, scientists can connect changes in ergothioneine metabolism to alterations in gene expression, protein levels, and other metabolites. This holistic view is essential for understanding the systemic effects of ergothioneine and its potential role in health and disease. nih.gov

Unraveling Complex Interactions of L-(+)-Ergothioneine in Cellular Networks

Ergothioneine is known for its potent antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. nih.govfrontiersin.org However, its functions likely extend beyond direct antioxidant activity. It may also play a role in regulating inflammatory responses and modulating the activity of various enzymes and transcription factors. nih.gov

Using this compound as a tracer, researchers can identify its direct and indirect interaction partners within the complex network of a cell. Techniques such as isotope-tracing mass spectrometry can help in identifying proteins and other molecules that are modified by or bind to ergothioneine. For example, a recent study utilized deuterium and N-15 labeled ergothioneine to clarify its reaction mechanism with singlet oxygen and its regeneration by glutathione (B108866), highlighting its role in the cellular antioxidant network. nih.gov Unraveling these complex interactions will be key to fully understanding the physiological significance of this intriguing molecule.

Q & A

Q. What analytical methods are recommended for verifying the isotopic purity and structural integrity of L-(+)-Ergothioneine-d3 in experimental settings?

Thin-layer chromatography (TLC) with conditions such as C18 plates, methanol/water/ammonium hydroxide (9:1:0.2), and visualization via UV or KMnO4 is a validated method for assessing isotopic integrity. Normalized intensity ratios (e.g., d3 = 99.84%) should be reported to confirm deuterium incorporation . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are complementary techniques for structural validation.

Q. How should researchers design experiments to control variables when studying this compound’s antioxidant mechanisms in cellular models?

Clearly define independent variables (e.g., concentration of this compound, exposure time) and dependent variables (e.g., ROS levels, glutathione activity). Include controls for isotopic effects by comparing results with non-deuterated ergothioneine. Use cell lines with standardized growth conditions to minimize variability .

Q. What protocols ensure the stability of this compound during storage and handling?

Store the compound at -20°C in airtight, light-protected containers. Conduct periodic stability assessments using TLC or HPLC to detect degradation. Pre-aliquot samples to avoid repeated freeze-thaw cycles, which may compromise isotopic labeling .

Q. How can researchers align their hypotheses with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when investigating this compound?

Ensure feasibility by verifying access to deuterated analogs and analytical infrastructure. Highlight novelty by addressing gaps in isotopic tracer studies for ergothioneine’s pharmacokinetics. Ethical relevance can be justified through its potential therapeutic applications in oxidative stress models .

Advanced Research Questions

Q. What strategies resolve contradictions in data regarding this compound’s bioavailability across in vitro and in vivo models?

Conduct comparative pharmacokinetic studies with both deuterated and non-deuterated forms to isolate isotopic effects. Use compartmental modeling to account for metabolic differences and validate findings with isotopic dilution mass spectrometry .

Q. How do deuterium labeling kinetics influence the interpretation of this compound’s metabolic pathways in tracer studies?

Deuterium’s kinetic isotope effect (KIE) may slow enzymatic reactions involving C-D bonds. Use computational modeling (e.g., DFT calculations) to predict KIE magnitudes and corroborate with experimental data from LC-MS/MS time-course analyses .

Q. What methodological considerations are critical when synthesizing this compound to minimize isotopic scrambling?

Optimize reaction conditions (e.g., pH, temperature) to preserve deuterium at the ε-trimethylammonium moiety. Validate synthetic routes using isotopic ratio monitoring (IRM) and compare with reference spectra to confirm positional specificity .

Q. How can researchers leverage conflicting findings on this compound’s cellular uptake mechanisms to refine experimental models?

Employ CRISPR-Cas9 knockout models to identify specific transporters (e.g., OCTN1). Combine quantitative proteomics with isotopic tracing to correlate transporter expression levels with uptake efficiency .

Methodological Frameworks

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Account for isotopic heterogeneity by incorporating batch-specific purity data as covariates in mixed-effects models .

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure research on this compound’s neuroprotective effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.